molecular formula C9H15N3O2 B15276759 {3-[(3-amino-4-methyl-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol

{3-[(3-amino-4-methyl-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol

Cat. No.: B15276759
M. Wt: 197.23 g/mol
InChI Key: MJTNWIAYHOSXIV-UHFFFAOYSA-N
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Description

{3-[(3-amino-4-methyl-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol is a compound that features a unique combination of an oxetane ring and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(3-amino-4-methyl-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol typically involves the reaction of 3-amino-4-methyl-1H-pyrazole with oxetane derivatives under specific conditions. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in {3-[(3-amino-4-methyl-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The amino group on the pyrazole ring can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of N-substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, {3-[(3-amino-4-methyl-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse heterocyclic compounds .

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents .

Medicine

In medicine, derivatives of this compound are explored for their potential anti-inflammatory, antimicrobial, and anticancer properties. The presence of both oxetane and pyrazole rings contributes to its biological activity .

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity .

Mechanism of Action

The mechanism of action of {3-[(3-amino-4-methyl-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The oxetane ring may enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

    3-amino-4-methyl-1H-pyrazole: Shares the pyrazole moiety but lacks the oxetane ring.

    Oxetan-3-ylmethanol: Contains the oxetane ring but lacks the pyrazole moiety.

Uniqueness

This dual functionality is not commonly found in similar compounds, making it a valuable target for research and development .

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

[3-[(3-amino-4-methylpyrazol-1-yl)methyl]oxetan-3-yl]methanol

InChI

InChI=1S/C9H15N3O2/c1-7-2-12(11-8(7)10)3-9(4-13)5-14-6-9/h2,13H,3-6H2,1H3,(H2,10,11)

InChI Key

MJTNWIAYHOSXIV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1N)CC2(COC2)CO

Origin of Product

United States

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